molecular formula C17H22N4O2 B5955812 1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one

1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one

Cat. No.: B5955812
M. Wt: 314.4 g/mol
InChI Key: HKSTXRPNRPJPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a pyridine ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and development .

Properties

IUPAC Name

1-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12(2)16-19-17(23-20-16)14-6-4-10-21(14)15(22)8-7-13-5-3-9-18-11-13/h3,5,9,11-12,14H,4,6-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSTXRPNRPJPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN2C(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.